molecular formula C8H5BrF2N2 B598770 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 1202179-45-0

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B598770
CAS No.: 1202179-45-0
M. Wt: 247.04 g/mol
InChI Key: KYRZGXNOIWYETP-UHFFFAOYSA-N
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Description

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

The synthesis of 7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of imidazo[1,2-a]pyridines using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter in a Friedel-Crafts reaction . The reaction conditions typically include the use of a suitable catalyst and specific temperature and pressure settings to ensure high yield and purity of the product.

In industrial production, bulk manufacturing and custom synthesis services are available for this compound. Companies like ChemScene provide this compound in various quantities, ensuring the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including substitution, oxidation, and reduction. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is often achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxydifluoromethylation reactions yield hydroxydifluoromethylated imidazo[1,2-a]pyridines, while substitution reactions can introduce various functional groups at different positions on the scaffold .

Comparison with Similar Compounds

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include 3-bromo-7-fluoro-imidazo[1,2-a]pyridine and 2,7-dimethylimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in the substituents attached to the core structure.

The uniqueness of this compound lies in the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1202179-45-0

Molecular Formula

C8H5BrF2N2

Molecular Weight

247.04 g/mol

IUPAC Name

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-13-4-6(8(10)11)12-7(13)3-5/h1-4,8H

InChI Key

KYRZGXNOIWYETP-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C(F)F

Synonyms

7-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Origin of Product

United States

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